5-chloro-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]thiophene-2-carboxamide
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Overview
Description
5-chloro-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]thiophene-2-carboxamide is a useful research compound. Its molecular formula is C16H13ClN2O2S2 and its molecular weight is 364.86. The purity is usually 95%.
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Scientific Research Applications
Scientific Research Applications of Heterocyclic Compounds
Biological Activity of Thiophene Analogues
The study by Ashby et al. (1978) explores thiophene analogues of known carcinogens, focusing on their synthesis and evaluation for potential carcinogenicity. This research underlines the significance of heterocyclic compounds in understanding carcinogenic mechanisms and developing safer chemical agents. (Ashby et al., 1978)
Amyloid Imaging in Alzheimer's Disease
Nordberg (2007) reviews progress in developing amyloid imaging ligands, including heterocyclic compounds, to measure amyloid in vivo in Alzheimer's patients. This highlights the role of such compounds in neurodegenerative disease research. (Nordberg, 2007)
Antitumor Activity of Imidazole Derivatives
Imidazole derivatives, including those with heterocyclic structures, are reviewed for their antitumor activity by Iradyan et al. (2009), indicating the potential of such compounds in cancer therapy research. (Iradyan et al., 2009)
Pharmaceutical Impurities of Proton Pump Inhibitors
Saini et al. (2019) discuss the synthesis and significance of pharmaceutical impurities in proton pump inhibitors, demonstrating the importance of heterocyclic chemistry in drug development and safety. (Saini et al., 2019)
Environmental Estrogens and Methoxychlor
Cummings (1997) reviews methoxychlor, a chlorinated hydrocarbon with proestrogenic activity, and its metabolic conversion, emphasizing environmental and biological impacts of synthetic chemicals. (Cummings, 1997)
Mechanism of Action
Target of Action
The primary target of 5-chloro-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]thiophene-2-carboxamide is the coagulation enzyme Factor Xa . Factor Xa plays a crucial role in the coagulation cascade, which is a series of reactions that ultimately leads to the formation of a blood clot. By inhibiting Factor Xa, this compound can prevent the formation of blood clots .
Mode of Action
This compound acts as a direct inhibitor of Factor Xa . It binds to the active site of Factor Xa, preventing it from catalyzing the conversion of prothrombin to thrombin, a key step in the coagulation cascade . This inhibitory action disrupts the coagulation cascade and prevents the formation of blood clots .
Biochemical Pathways
The inhibition of Factor Xa by this compound affects the coagulation cascade, a biochemical pathway that leads to blood clot formation . By preventing the conversion of prothrombin to thrombin, this compound disrupts the coagulation cascade and inhibits the formation of fibrin, the main component of blood clots .
Pharmacokinetics
The pharmacokinetic properties of this compound are characterized by good oral bioavailability . This means that the compound is well absorbed from the gastrointestinal tract and can exert its anticoagulant effect when administered orally . The interaction of the neutral ligand chlorothiophene in the S1 subsite allows for the combination of good oral bioavailability and high potency .
Result of Action
The result of the action of this compound is the prevention of blood clot formation . By inhibiting Factor Xa and disrupting the coagulation cascade, this compound prevents the formation of fibrin, thereby inhibiting blood clot formation . This makes it a potent antithrombotic agent .
Properties
IUPAC Name |
5-chloro-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O2S2/c1-9-14(10-3-5-11(21-2)6-4-10)18-16(22-9)19-15(20)12-7-8-13(17)23-12/h3-8H,1-2H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIFCROIQTNEZEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)NC(=O)C2=CC=C(S2)Cl)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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